1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, CAS 14035-33-7, is a sterically hindered phenolic antioxidant. Its molecular structure, featuring two bulky tert-butyl groups flanking a hydroxyl group, provides the core free-radical scavenging capability common to this class of stabilizers. Crucially, the addition of a para-acetyl group (-C(O)CH3) distinguishes it from common antioxidants like Butylated Hydroxytoluene (BHT), imparting a different polarity, reactivity profile, and serving as a functional handle for chemical synthesis.
Direct substitution with the common antioxidant Butylated Hydroxytoluene (BHT) fails because BHT itself degrades into a mixture of compounds, including 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone, under thermal-oxidative stress. This chemical transformation leads to an evolving, undefined composition within the stabilized material, potentially causing unpredictable performance, loss of long-term stability, and batch-to-batch variability. Procuring the chemically distinct 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone ensures a known, stable starting composition, eliminating the performance drift associated with the in-situ degradation of commodity precursors like BHT.
Under thermal-oxidative conditions, the widely used antioxidant BHT is known to degrade into several byproducts. Gas chromatography-mass spectrometry (GC-MS) analysis has identified 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone as one of the main oxidation products formed when BHT is heated in an oxygen atmosphere. Procuring this compound directly provides a stable, defined starting material, ensuring that the active antioxidant is not an evolving mixture generated from the degradation of a less stable precursor.
| Evidence Dimension | Compositional change under thermal-oxidative stress |
| Target Compound Data | Chemically defined and stable initial composition. |
| Comparator Or Baseline | Butylated Hydroxytoluene (BHT) degrades to form a mixture of products, including the target compound. |
| Quantified Difference | Qualitative but definitive: avoids the primary degradation pathway of the comparator. |
| Conditions | Heating under an oxygen atmosphere, as analyzed by GC-MS. |
For applications requiring high reproducibility and predictable long-term performance, starting with a stable, known compound is critical to avoid performance drift.
While BHT begins to show exothermic decomposition around 112 °C (384.9 K), 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone exhibits defined physical state changes suitable for high-temperature processing. Analysis of distillation residues containing this compound shows it becomes liquid in the range of 100-150 °C. This predictable melting behavior allows for its use in melt blending and other formulation processes where homogeneous dispersion at elevated temperatures is required, a property not clearly defined for BHT which instead undergoes decomposition.
| Evidence Dimension | Physical state and stability at elevated temperatures |
| Target Compound Data | Becomes liquid in a defined range of 100-150 °C. |
| Comparator Or Baseline | BHT has an initial exothermic decomposition temperature of 112 °C. |
| Quantified Difference | Offers a defined liquid phase processing window versus a decomposition point. |
| Conditions | Thermal analysis (DSC for BHT) and physical observation during distillation (Target Compound). |
This compound's defined melting range makes it a more suitable and predictable choice for incorporation into materials via high-temperature melt processing.
The para-acetyl group of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)ethanone serves as a reactive ketone functional handle, a feature completely absent in BHT and its parent compound, 2,6-di-tert-butylphenol. This functionality is essential for its use as a precursor in specific synthetic routes, such as the Claisen-Schmidt condensation to form biologically active chalcone derivatives. This makes the compound indispensable for research and development pathways that require building upon a sterically hindered phenolic core.
| Evidence Dimension | Availability of a reactive ketone handle for synthesis |
| Target Compound Data | Possesses a reactive para-acetyl (ketone) group. |
| Comparator Or Baseline | BHT (para-methyl) and 2,6-di-tert-butylphenol (para-hydrogen) lack this functionality. |
| Quantified Difference | Enables specific, high-yield chemical transformations not possible with comparators. |
| Conditions | Standard organic synthesis reactions (e.g., Claisen-Schmidt condensation). |
For any synthesis requiring the construction of chalcones, oximes, or other ketone-derived structures on a hindered phenol scaffold, this specific compound is the necessary starting material.
Where long-term performance and lot-to-lot consistency are critical, this compound serves as a primary antioxidant that provides a stable, known chemical composition from the outset, avoiding the performance variability that arises from the in-service degradation of BHT.
Ideal for inclusion in plastics, elastomers, or other materials processed at high temperatures (100-150 °C), where its defined liquid phase facilitates homogeneous dispersion and predictable rheological behavior during manufacturing.
Serves as the essential starting material for the synthesis of advanced chalcone derivatives that incorporate a hindered phenolic moiety for enhanced antioxidant or other biological activities, a role that common substitutes like BHT cannot fulfill.
Irritant